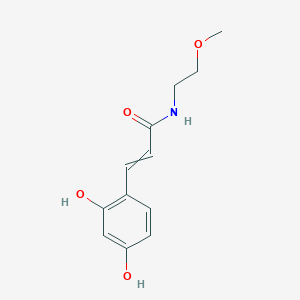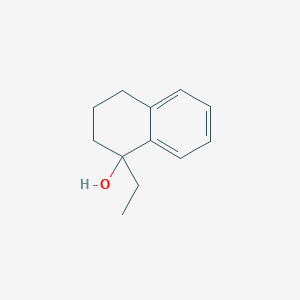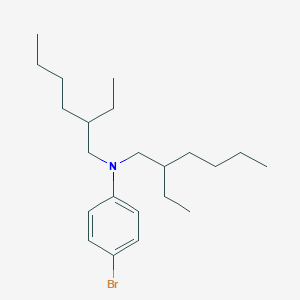
4-Bromo-N,N-bis(2-ethylhexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N-bis(2-ethylhexyl)aniline is a chemical compound with the molecular formula C34H46BrNO2 It is an aromatic amine derivative, characterized by the presence of a bromine atom and two ethylhexyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-bis(2-ethylhexyl)aniline typically involves the bromination of N,N-bis(2-ethylhexyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N,N-bis(2-ethylhexyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-bis(2-ethylhexyl)aniline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of various substituted aniline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of N,N-bis(2-ethylhexyl)aniline.
Applications De Recherche Scientifique
4-Bromo-N,N-bis(2-ethylhexyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N,N-bis(2-ethylhexyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and ethylhexyl groups contribute to its reactivity and binding affinity with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N,N-bis(2-ethylhexyl)aniline
- 4-Fluoro-N,N-bis(2-ethylhexyl)aniline
- 4-Iodo-N,N-bis(2-ethylhexyl)aniline
Uniqueness
4-Bromo-N,N-bis(2-ethylhexyl)aniline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Propriétés
Numéro CAS |
821789-51-9 |
|---|---|
Formule moléculaire |
C22H38BrN |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-bromo-N,N-bis(2-ethylhexyl)aniline |
InChI |
InChI=1S/C22H38BrN/c1-5-9-11-19(7-3)17-24(18-20(8-4)12-10-6-2)22-15-13-21(23)14-16-22/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
WBKIBHJTNXXLBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


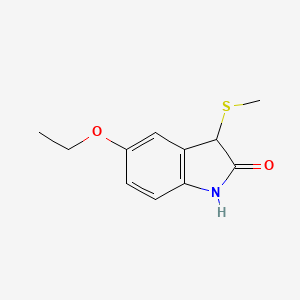
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
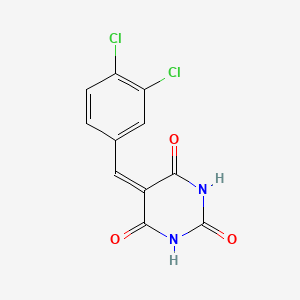
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
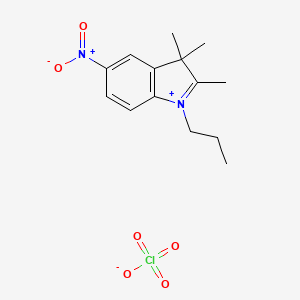
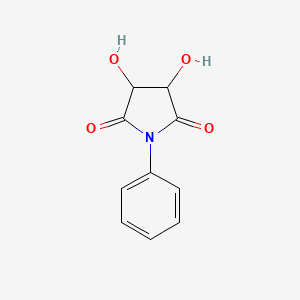
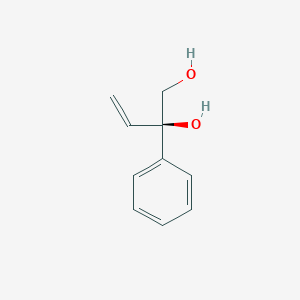
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
